molecular formula C9H11N B1589897 7-Methylindoline CAS No. 65673-86-1

7-Methylindoline

Cat. No. B1589897
Key on ui cas rn: 65673-86-1
M. Wt: 133.19 g/mol
InChI Key: WHPDSANSNOUOLZ-UHFFFAOYSA-N
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Patent
US09056874B2

Procedure details

Potassium nitrosodisulfonate (46.1 g, 172 mmol) was added to a 0.1 M aqueous solution of sodium phosphate at pH=7 (1 L) at room temperature. 7-Methylindoline (CAS #: 65673-86-1) (10.4 g, 78 mmol) was dissolved in 100 mL of acetone and added to the reaction in one portion at room temperature. After 30 minutes the reaction was diluted with ethyl acetate and the organic layer was separated. The aqueous layer was then extracted with ethyl acetate. The organic layers were combined, dried over magnesium sulfate, filtered and concentrated. The resulting residue was absorbed onto silica and then purified by silica gel flash chromatography (0-50% ethyl acetate in heptanes) to provide the title compound. MS (ESI+) m/z 148.08 (M+H).
Quantity
46.1 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10.4 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
N(S([O-])(=O)=O)(S([O-])(=O)=O)[O].[K+].[K+].P([O-])([O-])([O-])=[O:14].[Na+].[Na+].[Na+].[CH3:21][C:22]1[CH:23]=[CH:24][CH:25]=[C:26]2[C:30]=1[NH:29][CH2:28][CH2:27]2>CC(C)=O.C(OCC)(=O)C>[CH3:21][C:22]1[CH:23]=[C:24]([OH:14])[CH:25]=[C:26]2[C:30]=1[NH:29][CH:28]=[CH:27]2 |f:0.1.2,3.4.5.6,^1:9|

Inputs

Step One
Name
Quantity
46.1 g
Type
reactant
Smiles
N([O])(S(=O)(=O)[O-])S(=O)(=O)[O-].[K+].[K+]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].[Na+].[Na+].[Na+]
Step Two
Name
Quantity
10.4 g
Type
reactant
Smiles
CC=1C=CC=C2CCNC12
Name
Quantity
100 mL
Type
solvent
Smiles
CC(=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added to the reaction in one portion at room temperature
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was then extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The resulting residue was absorbed onto silica
CUSTOM
Type
CUSTOM
Details
purified by silica gel flash chromatography (0-50% ethyl acetate in heptanes)

Outcomes

Product
Name
Type
product
Smiles
CC=1C=C(C=C2C=CNC12)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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